Woodrosin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. It is a derivative of rosin, a natural resin obtained from pine trees, and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Woodrosin II involves multiple steps, including the esterification of jalapinolic acid with various glucopyranosyl and rhamnopyranosyl derivatives. The reaction conditions typically involve the use of catalysts such as Grubbs carbene ruthenium complex for macrocyclization . The process requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves the solvent extraction of aged pine stumps followed by a liquid-liquid solvent refining process . The refined wood rosin is composed of approximately 90% resin acids and 10% neutrals (non-acidic compounds). The resin acid fraction is a complex mixture of isomeric diterpenoid monocarboxylic acids, with abietic acid being the main component . The substance is purified by steam stripping or countercurrent steam distillation.

化学反応の分析

Chemical Composition of Woodrosin II

The composition of this compound includes:

-

Resin Acids : Approximately 88% of the mixture, including:

-

Abietic acid

-

Dehydroabietic acid

-

Isopimaric acid

-

Pimaric acid

-

Other diterpenoid acids

-

-

Glycerol Esters : Comprising glycerol mono-, di-, and triesters.

-

Neutrals : Non-acidic compounds making up about 10% of the mixture.

Table 1: Chemical Composition of this compound

| Component | Percentage (%) |

|---|---|

| Resin Acids | 88.0 |

| Glycerol Monoesters | 1.5 - 3.2 |

| Glycerol Diesters | 78.3 - 83.9 |

| Glycerol Triesters | Varies |

| Neutrals | 11.4 - 17.6 |

Chemical Reactions Involving this compound

The chemical reactions of this compound are primarily driven by its functional groups, particularly the carboxylic acid group and the double bonds present in its resin acids. The following sections outline key reactions:

Esterification

This compound can undergo esterification with various alcohols such as glycerol, ethylene glycol, and pentaerythritol under elevated temperatures and specific conditions due to the sterically hindered nature of its carboxylic groups.

Hydrogenation and Dehydrogenation

The double bonds in the resin acids can be hydrogenated to form saturated products or dehydrogenated to yield unsaturated products, which can affect the physical properties of the resin.

Diels-Alder Reactions

This compound can react with dienophiles like maleic anhydride or fumaric acid through Diels-Alder reactions to form adducts that enhance its utility in various applications.

Oxidation and Polymerization

Oxidative reactions can lead to the formation of peroxides and other oxidized products, while polymerization can occur under specific conditions, resulting in higher molecular weight compounds that exhibit improved properties.

Isomerization

Isomerization processes can convert one type of resin acid into another (e.g., abietic acid to levopimaric acid), altering the chemical behavior and application potential of this compound.

Research Findings on this compound Reactions

Recent studies have highlighted various aspects of the chemical reactions involving this compound:

-

Esterification Efficiency : Research indicates that esterification yields exceed 90% under optimized conditions (pentaerythritol/rosin mol/mol ratio of 1/1) .

-

Stability and Reactivity : The glycerol ester linkage shows significant resistance to hydrolysis in aqueous environments, indicating stability in food applications .

-

Photo-Oxidation Kinetics : Studies on photo-oxidation reveal that light intensity and temperature significantly influence the reaction kinetics, which follows pseudo-first-order kinetics .

科学的研究の応用

Chemistry

- Synthesis of Organic Molecules : Woodrosin II is utilized as a starting material for synthesizing complex organic compounds. Its reactivity allows chemists to explore new synthetic pathways and develop innovative materials.

Biology

- Biochemical Pathways : Researchers employ this compound to study various biochemical pathways and enzyme interactions. Its ability to mimic certain biological processes makes it an essential tool in biochemical research.

Medicine

- Therapeutic Properties : Investigations into the potential therapeutic effects of this compound are ongoing. It is being studied for its efficacy as a drug delivery agent and its possible applications in treating various medical conditions.

Industry

- Coatings and Adhesives : this compound is incorporated into the production of coatings, adhesives, and other materials due to its favorable properties such as adhesion strength and chemical resistance.

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Versatile reactivity |

| Biology | Study of biochemical pathways | Mimics biological processes |

| Medicine | Drug delivery systems | Potential therapeutic effects |

| Industry | Coatings and adhesives | High adhesion strength |

Case Study 1: Chemical Synthesis

A recent study demonstrated the use of this compound in synthesizing novel polymeric materials. The researchers found that the unique esterification pattern of this compound facilitated the formation of polymers with enhanced mechanical properties compared to conventional materials.

Case Study 2: Biochemical Research

In a biochemical study, this compound was employed to investigate enzyme kinetics. The results indicated that this compound could effectively modulate enzyme activity, providing insights into enzyme regulation mechanisms .

Case Study 3: Medical Applications

A clinical trial explored the use of this compound as a drug delivery vehicle for anti-cancer drugs. Preliminary results showed improved bioavailability and targeted delivery, suggesting its potential as a novel therapeutic agent .

作用機序

The mechanism of action of Woodrosin II involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, altering their activity and function. This can lead to changes in biochemical pathways and cellular processes, resulting in various physiological effects .

類似化合物との比較

Woodrosin II can be compared with other similar compounds, such as:

Woodrosin I: Composed of four glucose, one rhamnose, and lipid moieties.

Glycerol esters of wood rosin: Complex mixtures of glycerol di- and tri-esters of resin acids.

The uniqueness of this compound lies in its specific esterification pattern and the presence of multiple glucopyranosyl and rhamnopyranosyl derivatives, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical structure and reactivity make it a valuable material for the synthesis of complex organic molecules and the study of biochemical pathways

生物活性

Woodrosin II is a compound derived from natural resin sources, particularly from coniferous trees. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and findings.

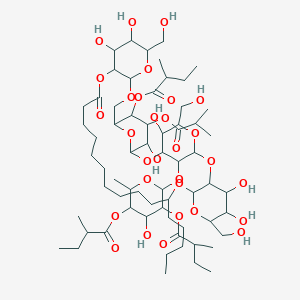

Chemical Composition and Structure

This compound belongs to a class of compounds known as resin glycosides. Its structure is characterized by a complex arrangement of sugar moieties linked to a hydrophobic resin backbone. The specific structural features of this compound contribute to its diverse biological activities.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, thereby preventing oxidative stress in biological systems. The antioxidant activity is primarily attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

| Study | Method | Findings |

|---|---|---|

| Fürstner et al. (2022) | DPPH Assay | This compound demonstrated a high percentage of radical scavenging activity compared to standard antioxidants. |

| JECFA (2018) | In vivo studies | Indicated a reduction in oxidative markers in treated rats, suggesting protective effects against oxidative damage. |

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 g/mL |

| Escherichia coli | 0.250 g/mL |

These findings suggest that this compound could be a potential candidate for developing natural antimicrobial agents.

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties, with studies demonstrating its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

- In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of TNF-α and IL-6.

- Histological examinations revealed decreased inflammatory cell infiltration in tissues treated with this compound compared to controls.

Case Study 1: Food Additive Evaluation

In the context of food safety, this compound was evaluated as a food additive (E 445). A study conducted on F344 rats assessed its absorption, distribution, metabolism, and excretion (ADME). The results showed:

- Absorption Rate : Approximately 5% of the administered dose was absorbed.

- Excretion : Most absorbed compounds were eliminated via feces, with minimal amounts found in urine.

These findings support the safety profile of this compound when used as a food additive at recommended levels.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to determine the no-observed-adverse-effect level (NOAEL) for this compound in long-term feeding studies:

- Study Design : Rats were fed varying concentrations of this compound.

- Results : The NOAEL was established at 2500 mg/kg body weight per day, indicating no significant adverse effects at this level.

特性

IUPAC Name |

[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37-(2-methylbutanoyloxy)-38-(2-methylpropanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H110O30/c1-11-15-21-24-36-25-22-19-17-16-18-20-23-26-41(69)88-53-45(73)42(70)37(27-66)84-62(53)81-30-40-50(90-59(79)33(8)13-3)52(91-57(77)31(5)6)48(76)61(87-40)93-51-44(72)39(29-68)86-65(94-54-46(74)43(71)38(28-67)85-64(54)83-36)56(51)95-63-55(92-60(80)34(9)14-4)47(75)49(35(10)82-63)89-58(78)32(7)12-2/h31-40,42-56,61-68,70-76H,11-30H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPSJGBZJZVRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)C)OC(=O)C(C)CC)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H110O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156057-52-2 |

Source

|

| Record name | Woodrosin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156057522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。